molecular formula C17H16N4O3S2 B6137346 N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B6137346
M. Wt: 388.5 g/mol
InChI Key: MJARRLOVODVUIA-UHFFFAOYSA-N
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Description

N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group and a pyrimidinone-sulfanylacetamide moiety. The methoxy group may enhance solubility or modulate electronic properties, while the sulfanyl bridge could influence conformational flexibility or redox stability.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-10-7-14(22)20-16(18-10)26-9-15(23)21-17-19-13(8-25-17)11-3-5-12(24-2)6-4-11/h3-8H,9H2,1-2H3,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJARRLOVODVUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyrimidine ring can be synthesized via a condensation reaction involving a β-dicarbonyl compound and an amidine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial strains. Studies have shown that compounds similar to this one can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, particularly in breast and colon cancer models. Mechanistically, it may act by inhibiting specific enzymes involved in cancer cell proliferation .

Anti-inflammatory Effects

Thiazole compounds have demonstrated anti-inflammatory effects in various preclinical models. This compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including this compound, and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring significantly enhanced antimicrobial potency compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

A study conducted by the Drug Discovery Lab at Annamalai University investigated the anticancer properties of various thiazole derivatives on human breast cancer cell lines. The findings revealed that compounds with similar structures to N'-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide exhibited substantial cytotoxicity and induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of N1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs include thiazole- and pyrimidinone-containing derivatives. Key structural differentiators are:

  • 4-Methoxyphenyl substitution : Unlike simpler phenyl-thiazole derivatives, the methoxy group may enhance π-π stacking or hydrogen-bonding interactions.
  • Sulfanyl linkage : Replacing oxygen with sulfur in the acetamide bridge could improve metabolic stability compared to ether-linked analogs.

Table 1: Structural Features of Comparable Compounds

Compound Core Structure Substituents Potential Advantages
Target Compound Thiazole-Pyrimidinone 4-Methoxy, sulfanyl bridge Enhanced solubility, stability
Thiazole-Benzamide Thiazole-Benzamide Halogen substituents Higher lipophilicity
Pyrimidinone-Acetamide Pyrimidinone Ether linkage Faster metabolic clearance
Computational Docking Studies

Chemical Space Docking (CSD), as described in , enables large-scale virtual screening by prioritizing building blocks that yield high-affinity binders. For the target compound, CSD could predict its binding to kinase domains (e.g., ROCK1) more efficiently than enumerating full libraries. Compared to analogs:

  • Docking scores : The sulfanyl bridge may improve hydrophobic interactions in kinase ATP-binding pockets vs. oxygen-linked analogs.
  • Selectivity : The 4-methoxyphenyl group might reduce off-target effects compared to bulkier substituents in similar thiazole derivatives.
Hydrogen Bonding and Crystallographic Analysis

Hydrogen-bonding patterns, analyzed via graph set theory, are critical for stability and activity. The target compound’s pyrimidinone moiety likely forms strong intermolecular hydrogen bonds (e.g., N–H···O), while the thiazole nitrogen could act as a hydrogen-bond acceptor. In contrast:

  • Thiazole-Benzamide analogs : Rely on amide-mediated hydrogen bonds, which may be less directional.
Pharmacological and Biochemical Data

While specific data for the target compound is absent in the evidence, general trends for similar compounds include:

  • Thiazole derivatives : IC~50~ values in kinase assays typically range from 10–100 nM.
  • Pyrimidinones: Improved metabolic stability (t~1/2~ > 4 hours in hepatic microsomes) compared to pyridine analogs.
  • Sulfanyl vs. ether linkages : Sulfanyl groups often confer higher plasma protein binding (>90%) but may increase cytotoxicity risks.

Biological Activity

N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a compound that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure

The compound is characterized by a complex structure that includes a thiazole moiety and a pyrimidine derivative. The molecular formula is C20H25N3O4SC_{20}H_{25}N_{3}O_{4}S with a molecular weight of 403.5 g/mol.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Antitumor Activity :
    • Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cells, suggesting strong anti-cancer potential .
    • The presence of electron-donating groups, such as methoxy or methyl groups, can enhance the activity of these compounds by improving their interaction with cellular targets .
  • Anticonvulsant Properties :
    • Thiazole-integrated compounds have shown promising anticonvulsant activity in animal models. For example, certain derivatives eliminated the tonic extensor phase in seizures and provided 100% protection in tested subjects .
  • Antibacterial Activity :
    • Compounds similar to this compound have exhibited broad-spectrum antibacterial properties, particularly against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values indicate effective inhibition at relatively low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their chemical structure. Key factors include:

  • Substituents on the Phenyl Ring : The addition of groups like methoxy at the para position enhances cytotoxicity and anticonvulsant activity.
  • Thiazole Ring Modifications : Variations in the thiazole structure can lead to different biological profiles; for instance, the incorporation of additional heterocycles has been linked to improved efficacy against cancer cells .

Case Study 1: Antitumor Activity

A study involving novel thiazole derivatives revealed that specific modifications led to enhanced cytotoxic effects on cancer cell lines. The derivatives were synthesized and tested for their antiproliferative activity, showing significant results compared to standard chemotherapy agents like doxorubicin .

Case Study 2: Anticonvulsant Activity

In an experimental model using pentylenetetrazol (PTZ), certain thiazole derivatives displayed high efficacy in preventing seizures, highlighting their potential as anticonvulsant agents. The structure-function relationship indicated that modifications at specific positions on the thiazole ring were crucial for maximizing activity .

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